6-(Methylamino)pyridazine-3-carboxylic Acid
Overview
Description
6-(Methylamino)pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a methylamino group at the 6-position and a carboxylic acid group at the 3-position. This compound is part of the diazine family, which includes pyridazine, pyrimidine, and pyrazine. These compounds are known for their wide range of pharmacological applications due to their structural diversity and biological activity .
Preparation Methods
The synthesis of 6-(Methylamino)pyridazine-3-carboxylic acid typically involves the functionalization of the pyridazine ring. One common method includes the reaction of pyridazine derivatives with methylamine under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are crucial for optimizing the production of this compound .
Chemical Reactions Analysis
6-(Methylamino)pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where the methylamino group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds using boron reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
6-(Methylamino)pyridazine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the synthesis of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-(Methylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on tyrosine kinases or calcium channels, influencing cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
6-(Methylamino)pyridazine-3-carboxylic acid can be compared with other diazine derivatives like pyrimidine and pyrazine:
Pyrimidine: Known for its role in DNA and RNA, pyrimidine derivatives are widely used in pharmaceuticals.
Pyrazine: This compound is used in flavorings and fragrances, as well as in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(methylamino)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPWECHJYPNTAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624126 | |
Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365413-15-6 | |
Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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